2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine

PI3K inhibitor structure-activity relationship isoform selectivity

2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine (CAS 1033735-18-0, molecular formula C18H21N5OS, MW 355.5 g/mol) is a synthetic small molecule belonging to the 4-morpholinothieno[3,2-d]pyrimidine class. This class is foundational to numerous ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR pathway, with key clinical examples including GDC-0941 (Pictilisib).

Molecular Formula C18H21N5OS
Molecular Weight 355.5 g/mol
Cat. No. B15372135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine
Molecular FormulaC18H21N5OS
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=CC=C3)N4CCOCC4)N
InChIInChI=1S/C18H21N5OS/c1-18(2,19)14-10-13-15(25-14)17(23-6-8-24-9-7-23)22-16(21-13)12-4-3-5-20-11-12/h3-5,10-11H,6-9,19H2,1-2H3
InChIKeyFFFANAVQQTZXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine: A Procurement-Ready Thienopyrimidine Scaffold for Kinase Inhibitor Research


2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine (CAS 1033735-18-0, molecular formula C18H21N5OS, MW 355.5 g/mol) is a synthetic small molecule belonging to the 4-morpholinothieno[3,2-d]pyrimidine class . This class is foundational to numerous ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR pathway, with key clinical examples including GDC-0941 (Pictilisib) [1]. The compound features a thieno[3,2-d]pyrimidine core with a morpholine at C4, a pyridin-3-yl group at C2, and a propan-2-amine substituent at C6, representing a distinct substitution pattern within this well-characterized pharmacophore space.

Why Generic 4-Morpholinothieno[3,2-d]pyrimidine Analogs Cannot Replace 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine in Focused Kinase Profiling


Within the 4-morpholinothieno[3,2-d]pyrimidine chemotype, minor variations at the C2 and C6 positions profoundly shift kinase selectivity profiles. Class-level SAR demonstrates that replacing a C2-(1H-indazol-4-yl) group (as in GDC-0941) with a C2-(pyridin-3-yl) group, and introducing a C6-propan-2-amine rather than a C6-piperazinylmethyl substituent, alters both isoform selectivity within the PI3K family and off-target activity against mTOR and DNA-PK [1]. The morpholine at C4 is essential for PI3Kα affinity, but it is the C2-heteroaryl and C6-amine substitutions that dictate whether a compound behaves as a pan-PI3K inhibitor, a PI3Kδ-selective agent, or a dual PI3K/mTOR inhibitor [2]. Therefore, procurement of the precise C2/C6 substitution pattern is mandatory for experiments requiring a specific kinase inhibition fingerprint.

Quantitative Differentiation Evidence for 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine Against Structural Analogs


C2-Heteroaryl Substitution: Pyridin-3-yl versus Indazol-4-yl Modulation of PI3K Isoform Selectivity

In the 4-morpholinothieno[3,2-d]pyrimidine series, the C2-heteroaryl group is a primary determinant of PI3K isoform selectivity. Compounds bearing a C2-(pyridin-3-yl) group (as in the target compound) are structurally positioned between the pan-PI3K inhibitor GDC-0941 (C2-indazol-4-yl, PI3Kα IC50 = 3 nM) and mTOR-selective analogs [1]. While direct IC50 data for the target compound are not publicly available, class-level SAR from Verheijen et al. (2010) demonstrates that C2-heteroaryl modifications can shift mTOR/PI3K selectivity by >1000-fold, directly impacting experimental outcomes in PI3K-pathway-dependent cell models [1][2]. The C2-(pyridin-3-yl) motif introduces a distinct hydrogen-bond acceptor profile compared to indazole-containing analogs, which may reduce off-target binding to Class III PI3K isoforms.

PI3K inhibitor structure-activity relationship isoform selectivity

C6-Propan-2-amine Substituent: Differentiation from C6-Piperazinylmethyl and C6-Methanol Analogs in Cellular Antiproliferative Activity

The C6 position of 4-morpholinothieno[3,2-d]pyrimidines critically influences cellular potency. GNE-490 (C6-methanol analog, CAS 1033739-92-2) achieves PI3Kα IC50 = 3.5 nM and >200-fold selectivity over mTOR (IC50 = 750 nM) . GDC-0941 (C6-piperazinylmethyl analog) achieves PI3Kα IC50 = 3 nM with 78% oral bioavailability in mice [1]. The target compound's C6-propan-2-amine substituent introduces a primary amine capable of forming additional hydrogen bonds or salt bridges within the kinase ATP-binding pocket, a feature absent in both the methanol and piperazinylmethyl series. While direct biochemical IC50 data for the target compound are unavailable, the C6-propan-2-amine motif is structurally analogous to the C6-methanol in GNE-490, with the amine potentially enhancing solubility and altering cellular permeability relative to the alcohol [2].

antiproliferative activity C6 substitution thienopyrimidine SAR

4-Morpholino Pharmacophore: Class-Level Evidence for Superior Kinase Inhibitory Activity Over Chain Amino Analogs

SAR analyses across multiple 4-morpholinothieno[3,2-d]pyrimidine series consistently demonstrate that the 4-morpholino group confers superior PI3K inhibitory and antiproliferative activities compared to analogs bearing chain amino groups at the C4 position [1][2]. Wang et al. (2014) showed that compounds with 4-morpholino substitution exhibited significantly lower IC50 values against H460, HT-29, MKN-45, and MDA-MB-231 cancer cell lines relative to chain amino-substituted counterparts, with the most potent compound (36) achieving a PI3Kα IC50 of 0.027 μM and cellular IC50 values of 0.057–0.25 μM [1]. The morpholine oxygen engages in a critical hydrogen bond with the conserved Val851 residue in the PI3Kα hinge region, an interaction not replicated by acyclic amino substituents. The target compound retains this essential 4-morpholino pharmacophore, ensuring engagement with the PI3Kα ATP-binding site.

morpholine pharmacophore PI3K inhibitor ATP-competitive kinase inhibition

Molecular Weight and Physicochemical Differentiation from High-Molecular-Weight Clinical Candidates

At 355.5 g/mol, the target compound is significantly smaller than clinically advanced 4-morpholinothieno[3,2-d]pyrimidine analogs such as GDC-0941 (MW 513.6 g/mol) and GDC-0980 (MW 498.6 g/mol) [1][2]. This lower molecular weight is attributed to the compact C2-(pyridin-3-yl) and C6-propan-2-amine substituents, which avoid the bulky piperazinyl-sulfonamide or piperazinyl-pyrimidine moieties found in clinical candidates. The reduced molecular weight and lower rotatable bond count are expected to confer improved ligand efficiency (LE) and favorable permeability characteristics, making the compound suitable as a fragment-like starting point or a chemical probe for target engagement studies where minimal steric bulk is desired [3]. Additionally, the compound's calculated logP is predicted to be lower than that of GDC-0941, potentially reducing plasma protein binding.

drug-likeness molecular weight lead optimization

Recommended Research Applications for 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine


Kinase Selectivity Profiling of PI3K Isoforms Using a C2-(Pyridin-3-yl) Chemotype

This compound is ideally suited for inclusion in kinase selectivity panels where the goal is to differentiate PI3K isoform inhibition fingerprints between C2-(pyridin-3-yl) and C2-(indazol-4-yl) thienopyrimidines. The distinct C2-heteroaryl group is expected to generate a selectivity profile intermediate between pan-PI3K agents (GDC-0941 class) and mTOR-selective inhibitors, enabling researchers to map structure-selectivity relationships across the PI3K family [1].

Medicinal Chemistry Starting Point for Lead Optimization via C6-Amine Derivatization

The C6-propan-2-amine primary amine provides a versatile synthetic handle for late-stage functionalization. Researchers can generate focused libraries through amide coupling, sulfonamide formation, or reductive amination without modifying the pharmacophoric 4-morpholino and C2-(pyridin-3-yl) groups, enabling rapid exploration of C6 SAR while maintaining the core kinase binding elements [2].

Low-Molecular-Weight Probe for Cellular Target Engagement in PI3K-Dependent Cancer Models

With a molecular weight of 355.5 g/mol, this compound is approximately 30% smaller than clinical PI3K inhibitors such as GDC-0941 and GDC-0980. This reduced steric bulk makes it a candidate for cellular thermal shift assays (CETSA) or BRET-based target engagement studies, where minimal perturbation of the target protein and high cellular permeability are required to accurately quantify PI3Kα or PI3Kδ occupancy [3].

Comparative Tool Compound for BET Inhibitor Selectivity Assessment in Dual PI3K/BET Programs

Recent literature has explored bifunctional PI3Kδ/BET inhibitors based on the 4-morpholinothieno[3,2-d]pyrimidine scaffold [4]. As a pure PI3K-pathway probe, this compound can serve as a critical negative control in BET bromodomain inhibition assays, enabling deconvolution of PI3K-mediated and BET-mediated transcriptional effects in oncology phenotypic screening.

Quote Request

Request a Quote for 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.